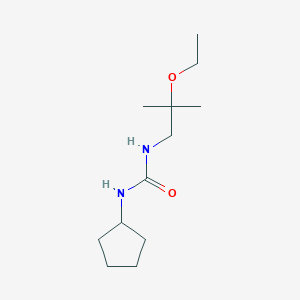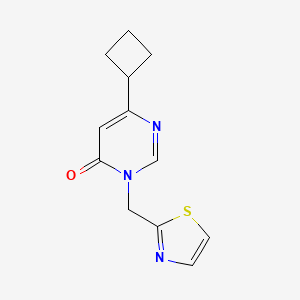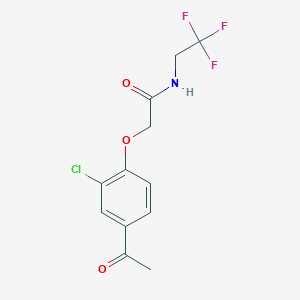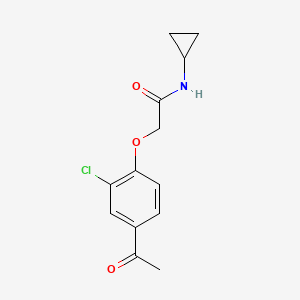
Tert-butyl 4-(but-3-en-2-ylamino)azepane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(but-3-en-2-ylamino)azepane-1-carboxylate, commonly known as TBAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TBAC belongs to the class of azepane derivatives, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
TBAC has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, TBAC has shown promising results as a potential drug candidate for the treatment of several diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, TBAC has been used as a tool compound to investigate the mechanism of action of several drugs and to develop new drugs with improved efficacy and safety profiles. In material science, TBAC has been used as a building block to synthesize novel materials with unique properties.
Wirkmechanismus
The mechanism of action of TBAC is not fully understood, but it is believed to involve the modulation of several biological pathways, including the inhibition of enzymes, the modulation of ion channels, and the activation of receptors. TBAC has been shown to interact with several targets in the body, including the central nervous system, the immune system, and the cardiovascular system.
Biochemical and Physiological Effects:
TBAC has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cell proliferation, and the modulation of immune responses. TBAC has also been shown to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of several diseases associated with oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
TBAC has several advantages for lab experiments, including its high purity, stability, and solubility in common solvents. However, TBAC is relatively expensive compared to other compounds, which can limit its use in large-scale experiments. TBAC is also a relatively new compound, and its properties and applications are still being explored, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of TBAC, including the development of new synthetic methods to improve the yield and purity of the compound, the investigation of its potential applications in material science, and the development of new drug candidates based on its structure and properties. The study of TBAC can also provide insights into the mechanism of action of other azepane derivatives and their potential applications in various fields.
Synthesemethoden
The synthesis of TBAC involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with but-3-en-2-ylamine in the presence of a suitable solvent and a catalyst. The reaction proceeds under mild conditions and yields TBAC in high purity. The synthesis of TBAC has been optimized in recent years, and several modifications have been made to improve the yield and purity of the compound.
Eigenschaften
IUPAC Name |
tert-butyl 4-(but-3-en-2-ylamino)azepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-6-12(2)16-13-8-7-10-17(11-9-13)14(18)19-15(3,4)5/h6,12-13,16H,1,7-11H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWFZORAHQFFHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)NC1CCCN(CC1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(but-3-en-2-ylamino)azepane-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(6,8-Dimethoxyquinazolin-4-yl)-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B7632076.png)

![2-[[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B7632083.png)

![1-(2-cyclopentyloxypyridin-3-yl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B7632097.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7632101.png)
![6,7-dimethyl-4-[(E)-3-phenylprop-2-enoyl]-4-azatricyclo[4.3.0.03,7]nonane-3-carboxylic acid](/img/structure/B7632106.png)
![6-Cyclobutyl-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrimidin-4-one](/img/structure/B7632117.png)
![1-(Dimethylamino)-3-[(2,2-dimethylcyclopentyl)amino]-2-methylpropan-2-ol](/img/structure/B7632124.png)


![tert-butyl N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]carbamate](/img/structure/B7632172.png)
![3-bromo-5-methyl-N-[2-(1-methylimidazol-2-yl)ethyl]benzamide](/img/structure/B7632178.png)
![N-[(5-chlorothiadiazol-4-yl)methyl]-2-(3-methylbutan-2-yl)-1,3-dihydroisoindol-4-amine](/img/structure/B7632181.png)